Caloploicin

Description

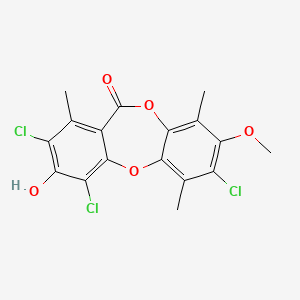

Structure

3D Structure

Properties

Molecular Formula |

C17H13Cl3O5 |

|---|---|

Molecular Weight |

403.6 g/mol |

IUPAC Name |

2,8,10-trichloro-9-hydroxy-3-methoxy-1,4,7-trimethylbenzo[b][1,4]benzodioxepin-6-one |

InChI |

InChI=1S/C17H13Cl3O5/c1-5-8-16(11(20)12(21)9(5)18)24-14-6(2)10(19)13(23-4)7(3)15(14)25-17(8)22/h21H,1-4H3 |

InChI Key |

MTWNEIGWRWQLFS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C(=C3OC2=O)C)OC)Cl)C |

Origin of Product |

United States |

Discovery, Isolation, and Natural Occurrence of Caloploicin

Geographical and Ecological Distribution of Caloploicin-Producing Lichens

This compound-producing lichens, such as Teloschistes flavicans and certain Caloplaca species, have specific geographical and ecological distributions. Teloschistes flavicans is described as widely distributed in warm subtropical to temperate regions akjournals.com. In India, it has been reported in Karnataka, Kerala, and Tamil Nadu akjournals.com. Ecologically, Teloschistes flavicans is a fruticose lichen that grows on bark units.it. Lichens, in general, inhabit a variety of terrestrial ecosystems, from hot deserts to polar regions, and their distribution is influenced by factors such as temperature, pH, humidity, moisture, and substrate type pensoft.netgsconlinepress.com. Caloplaca species, some of which produce this compound, can be found on various substrates, including rocks researchgate.netakjournals.com. The presence of specific photobiont partners can also significantly impact the geographical distribution of lichens colorado.edu.

Structural Elucidation and Advanced Spectroscopic Characterization of Caloploicin

Early Structural Determinations and Confirmation by Synthesis

Early investigations into the structure of caloploicin involved its isolation from natural sources, primarily lichens. This compound was assigned structure (444) based on initial studies. This structure was identified as a trichloro-depsidone with the chemical name 2,4,7-trichloro-3-hydroxy-8-methoxy-1,6,9-trimethyldibenzo[b,e][l,4]dioxepin-11-one.

Confirmation of the assigned structure was achieved through total synthesis. The synthesis of this compound has been described, involving key steps such as the oxidative coupling of a substituted benzophenone (B1666685) precursor, specifically 5'-chloro-2,2',4-trihydroxy-4-methoxy-3',6,6'-trimethylbenzophenone, followed by subsequent steps to form the depsidone (B1213741) ring system. Synthesis has historically been a common and crucial method for confirming the structures of complex natural products like lichen substances.

Application of Advanced Spectroscopic Techniques

Advanced spectroscopic methods have been indispensable in the detailed characterization and confirmation of the this compound structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

NMR spectroscopy, including 1H, 13C, and two-dimensional (2D) techniques such as HSQC and HMBC, has played a vital role in determining the arrangement of atoms and functional groups in this compound. 1H NMR spectra provide information about the different types of protons and their environments, while 13C NMR reveals the carbon skeleton.

Detailed analysis of chemical shifts and coupling constants in 1H and 13C NMR spectra allows for the assignment of specific signals to individual atoms within the this compound molecule. 2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide crucial connectivity information. HSQC correlates protons directly attached to carbons, while HMBC reveals correlations between protons and carbons separated by multiple bonds, helping to piece together the molecular framework.

For instance, NMR data for this compound isolated from Argopsis friesiana has been recorded in d6-acetone and analyzed using 1H (500 MHz) and 13C (125 MHz) NMR experiments, along with HSQC and HMBC experiments, to confirm its structure. Similar detailed NMR analysis was performed on a compound identified as isothis compound, revealing significant similarities in the A-ring NMR landmarks compared to other chlorodepsidones, including this compound.

Below is a conceptual representation of the type of NMR data that would be obtained for this compound, based on reported analyses of similar compounds and the known structural features of depsidones. Specific chemical shift values would depend on the solvent used (e.g., CDCl3, acetone-d6) and spectrometer frequency.

| Position | 1H NMR (δ, multiplicity, J Hz) | 13C NMR (δ) |

| Ar-H | ||

| OCH3 | ||

| Ar-CH3 | ||

| Other CH | ||

| Quaternary C | ||

| C=O |

Note: This table is illustrative and represents typical data types, not actual measured values for this compound unless explicitly stated in a source.

Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is essential for determining its elemental composition and structural subunits. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly valuable as it provides accurate mass measurements, allowing for the determination of the exact molecular formula.

For example, HRESIMS analysis of related chlorodepsidones, such as norflavicansone, has provided exact mass measurements, confirming their elemental compositions. While specific HRESIMS data for this compound was not detailed in all provided snippets, the technique is commonly applied to depsidones and was used in studies involving compounds structurally related to this compound, such as isothis compound. The molecular formula of this compound (C18H15Cl2O5) has been reported, and ESIMS in negative mode showed an [M−H]⁻ ion for a related compound (vicanicin), indicating how MS is used to confirm molecular weight.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by analyzing the vibrational modes of the molecule. Characteristic absorption bands in the IR spectrum correspond to specific bonds, such as hydroxyl (O-H), carbonyl (C=O), and aromatic C=C stretches.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly the presence of conjugated systems like aromatic rings and carbonyl groups. The UV-Vis spectrum of this compound shows absorption maxima at specific wavelengths, which can be characteristic of the depsidone structure. For a related compound (vicanicin), a UV-Vis absorption maximum was recorded at 268 nm, and IR spectrum exhibited peaks at 3416, 1731, 1255, and 842 cm-1, demonstrating the type of data obtained from these techniques for depsidones. UV-Vis spectroscopy is sensitive to the electronic structure and can be used to study conjugated systems.

Computational Approaches in Structure Elucidation

Computational methods have become increasingly important in modern structure elucidation, particularly for complex molecules or when spectroscopic data is limited or ambiguous.

Computer-Assisted Structure Elucidation (CASE)

Computer-Assisted Structure Elucidation (CASE) systems utilize algorithms and databases to generate possible molecular structures that are consistent with experimental spectroscopic data, such as NMR and MS. These systems can significantly speed up the structure elucidation process and help in evaluating multiple structural possibilities.

Density Functional Theory (DFT) Calculations for Structural Validation

Density Functional Theory (DFT) calculations play a significant role in the validation of experimentally determined structures, particularly for complex natural products. nih.govmdpi.com In the context of this compound and related compounds, DFT calculations, especially those predicting 13C and 1H chemical shifts, are used to compare theoretical values with experimental NMR data. researchgate.net This comparison helps to discriminate between plausible candidate structures generated by CASE workflows and provides confidence in the final assigned structure. researchgate.netacs.org Periodic DFT calculations can also be used to optimize structures and calculate properties like NMR data in solid states, which can further support structural information. nih.gov The validation process involves comparing the optimized structure from DFT with the experimental structure. mdpi.com

Structural Revisions and Identification of Related Chlorodepsidones

Research into the chemical constituents of lichens, such as Teloschistes flavicans, has led to the isolation and identification of several chlorodepsidones, including this compound and structurally related compounds. researchgate.netacs.orgnarraj.orgresearchgate.net This work has also necessitated the revision of previously assigned structures for some of these metabolites. researchgate.netacs.org

Norflavicansone, Flavicansone, and Isothis compound

Recent investigations of Teloschistes flavicans have resulted in the isolation and structure elucidation of three new chlorodepsidones: norflavicansone, flavicansone, and isothis compound. researchgate.netacs.orgresearchgate.net These compounds were identified alongside known chlorodepsidones. researchgate.netacs.org Isothis compound, with a molecular formula of C17H13Cl3O5, is an isomer of this compound. researchgate.net While the 1H NMR data of isothis compound showed similarities with the A-ring of norflavicansone and other related compounds, suggesting a similar A-ring structure, differences in LC-MS retention times compared to an authentic this compound standard indicated their structural inequivalence. researchgate.netacs.org

Notably, the structure of flavicansone, previously reported from T. flavicans, has been revised. researchgate.netacs.org A cursory inspection of earlier spectroscopic data for flavicansone revealed that its 1D and 2D NMR data were identical to those of the compound now assigned as flavicansone (compound 2 in a recent study), suggesting they were the same compound. acs.org CASE workflows applied to the previously reported NMR data for flavicansone indicated that the originally assigned structure was ranked much lower than the revised structure, further supporting the revision. acs.org Norflavicansone (compound 1) was determined to have a molecular formula of C17H14Cl2O5. acs.org

Comparison with Vicanicin (B1212706) and Isofulgidin

This compound is also related to other known chlorodepsidones found in lichens, such as vicanicin and isofulgidin. narraj.orglichenportal.orgresearchgate.net Vicanicin (C18H16Cl2O5) was first isolated from T. flavicans and its structure was later revised. acs.orgnarraj.org Both this compound and vicanicin have been reported in several lichen genera, including Teloschistes and Caloplaca. narraj.orgresearchgate.net Isofulgidin is another depsidone biosynthetically related to this compound and vicanicin. lichenportal.org The presence and relative amounts of these depsidones, along with other lichen substances like parietin, can be used for chemotaxonomic purposes in lichen species. researchgate.netanbg.gov.au

Biosynthesis and Biogenetic Pathways of Caloploicin

Polyketide Pathway Derivation

Depsidones are products of a nonreducing polyketide synthase (NR-PKS) encoded in the genome of the mycobiont. researchgate.netresearchgate.net The formation of polyketides is similar to fatty acid biosynthesis, involving iterative enzymatic reactions. wikipedia.orgftb.com.hr These pathways utilize acetyl-CoA or propionyl-CoA as starter units and malonyl-CoA and methylmalonyl-CoA as extender units, condensed by polyketide synthase complexes. ftb.com.hr

Key Biogenetic Precursors

The two aromatic rings that form the depsidone (B1213741) structure are typically derived from two key building blocks: orsellinic acid and/or β-orcinol carboxylic acid. acs.orgresearchgate.net

Orsellinic Acid and β-Orcinol Carboxylic Acid Pathways

Orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid) is a common precursor in the biosynthesis of many lichen substances, including depsides and depsidones. acs.orgresearchgate.netuni.lufishersci.co.ukfishersci.chbidd.groupnih.govscribd.comscribd.com β-Orcinol carboxylic acid (also known as 3-methylorsellinic acid or 2,4-dihydroxy-3,6-dimethylbenzoic acid) is another crucial precursor, differing from orsellinic acid by the presence of an additional methyl group at position 3. researchgate.netnih.gov This additional methyl group requires the action of a C-methyltransferase enzyme in the β-orcinol carboxylic acid pathway. researchgate.net Depsidones can be formed from two orsellinic acid units (orcinol depsidones), two β-orcinol carboxylic acid units (β-orcinol depsidones), or a combination of one unit of each (hybrid depsidones). researchgate.net Caloploicin is described as a hybrid depsidone, meaning one of its aromatic rings is derived from orsellinic acid and the other from β-orcinol. acs.orgresearchgate.net

Proposed Enzymatic Steps and Rearrangements

While the precise enzymatic steps leading to this compound are complex and involve chlorination, the general proposed mechanism for depsidone biosynthesis from depside intermediates involves several key steps. researchgate.net Chemical synthesis studies producing high yields of several depsidones propose a four-step biosynthesis: hydroxylation, acyl group migration, Smiles rearrangement, and esterification. researchgate.net

Hydroxylation Processes

Hydroxylation, the addition of a hydroxyl (-OH) group, is a proposed step in the biosynthesis of depsidones. researchgate.net Specifically, C-hydroxylation of a para-depside intermediate at the 5' position has been suggested as an initial step. researchgate.net

Acyl Group Migration

Following hydroxylation, acyl group migration is proposed to occur. researchgate.net This migration would transform a para-depside intermediate into a meta-depside intermediate. researchgate.net

Esterification Reactions

Esterification is a crucial step in the biosynthesis of depsides, which are considered precursors to depsidones like this compound. thieme-connect.com This reaction involves the formation of an ester bond between the carboxyl group of one phenolic unit and a phenolic hydroxyl group of another. thieme-connect.com In the context of depsidone biosynthesis, this esterification links two aromatic rings, forming the depside intermediate. thieme-connect.commdpi.com While the precise enzymatic machinery catalyzing this esterification in the context of this compound biosynthesis is not explicitly detailed in the search results, it is a fundamental reaction within the polyketide pathway leading to depsides and subsequently depsidones. researchgate.netthieme-connect.com

Post-Synthetic Modifications (e.g., O-methylation, Chlorination)

Following the core polyketide assembly and depside formation, post-synthetic modifications are essential for generating the structural diversity observed in depsidones, including the introduction of chlorine atoms and methyl groups characteristic of this compound (2,4,7-trichloro-3-hydroxy-8-methoxy-1,6,9-trimethyldibenzo[b,e][l,4]dioxepin-11-one). researchgate.netthieme-connect.com

O-methylation, the methylation of oxygen atoms, is a common post-synthetic modification in depsidones and contributes to chemical variation in these compounds in lichens. researchgate.netthieme-connect.com this compound features a methoxy (B1213986) group at the 8-position, indicating an O-methylation event during its biosynthesis. scribd.comresearchgate.net

Chlorination, the introduction of chlorine atoms, is another significant modification in this compound, which contains three chlorine atoms at positions 2, 4, and 7. scribd.comresearchgate.net The presence of multiple chlorine atoms is a notable feature of this compound and some other related depsidones like vicanicin (B1212706) and isofulgidin. researchgate.netacs.org These halogenation reactions are catalyzed by specific enzymes, although the details of the chlorination machinery in this compound biosynthesis are not fully elucidated in the provided information. Post-PKS modifications, including oxidations, decarboxylations, methylations, and chlorinations, occur after the initial polyketide chain assembly. researchgate.net

Regulation of Biosynthesis in Lichen Symbiosis

The biosynthesis of secondary metabolites in lichens, including this compound, is intricately linked to the symbiotic relationship between the fungal mycobiont and the photosynthetic photobiont (alga or cyanobacterium). cambridge.orgmdpi.comfrontiersin.orgactabiologicaturcica.com The majority of these secondary metabolites are produced by the mycobiont. cambridge.orgresearchgate.net

The photobiont plays a crucial role by providing carbohydrates through photosynthesis, which serve as the primary carbon source for the mycobiont's metabolic processes, including the production of secondary metabolites like polyketides. cambridge.orgmdpi.com The type of carbohydrate transferred varies depending on the photobiont; for instance, cyanolichens transfer glucose. cambridge.org

The presence or absence of the photobiont can significantly affect secondary metabolite production by the cultured mycobiont. mdpi.com This suggests that signals or interactions between the symbionts influence the activation of biosynthetic pathways. mdpi.comnih.gov Genes involved in secondary metabolite biosynthesis are often organized in biosynthetic gene clusters (BGCs) in fungi and can be under the control of regulatory elements. researchgate.netmdpi.com The expression of these genes in nature is influenced by various environmental and physiological factors, as well as the interactions within the symbiosis. mdpi.com

Comparative genomics and metatranscriptomics studies on other lichen depsidones, such as physodic acid and olivetoric acid in Pseudevernia furfuracea, have provided insights into the genetic basis and regulation of depside and depsidone synthesis in lichens. mdpi.combiorxiv.orgnih.gov These studies suggest that gene regulation and other epigenetic factors can determine the production of either a depside or a depsidone, highlighting the complexity of chemotype diversity in lichens. mdpi.comnih.gov While specific regulatory mechanisms for this compound biosynthesis within its native lichen symbiosis are not extensively detailed, it is understood that the symbiotic state and the interaction with the photobiont are critical for the expression of the necessary biosynthetic machinery. cambridge.orgmdpi.comnih.gov

Chemical Synthesis of Caloploicin and Analogues

Early Methodologies and Approaches to Lichen Depsidone (B1213741) Synthesis

Early approaches to synthesizing lichen depsidones often involved multi-step routes. The biosynthesis of depsidones in nature is believed to occur via the acetate-malonate pathway, with depsides serving as precursors. thieme-connect.comtandfonline.com Depsides are thought to be converted to depsidones through an oxidative cyclization process involving the loss of hydrogen. thieme-connect.com Proposed biosynthetic routes include hydroxylation, acyl group migration, Smiles rearrangement, and esterification steps. thieme-connect.comresearchgate.net

Chemical synthesis efforts in the past explored various strategies, including Ullmann-type diaryl ether condensation and oxidative coupling of benzophenones. publish.csiro.aupublish.csiro.au While the Ullmann diaryl ether condensation was investigated for constructing the complex precursors, it sometimes resulted in poor yields. publish.csiro.au

Total Synthesis Strategies for Caloploicin

The total synthesis of this compound has been achieved through strategies that involve the oxidative coupling of a substituted benzophenone (B1666685) precursor. researchgate.netpublish.csiro.au This approach mimics the proposed biosynthetic pathway of depsidones from depsides. researchgate.net

The synthesis described by Sargent and Vogel involved the oxidative coupling of 5'-chloro-2,2',4-trihydroxy-4-methoxy-3',6,6'-trimethylbenzophenone. researchgate.netpublish.csiro.au This key step was followed by subsequent transformations to yield this compound. publish.csiro.au

Oxidative Coupling Reactions

Oxidative coupling is a crucial reaction in the synthesis of this compound and other depsidones. researchgate.netpublish.csiro.au This process involves the formation of a new bond between two molecular entities through oxidation, often catalyzed by transition metals or enzymes. nih.govwikipedia.org In the synthesis of this compound, the oxidative coupling of the benzophenone precursor facilitates the formation of the ether linkage that characterizes the depsidone structure. researchgate.netpublish.csiro.au Potassium ferricyanide (B76249) in aqueous potassium carbonate has been used as an oxidant in the oxidative cyclization step of a dihydroxybenzophenone (B1166750) intermediate, leading to a depsidone acetate. publish.csiro.au

Stereochemical Control and Functional Group Transformations

While the synthesis of this compound itself, as described in the provided texts, does not heavily emphasize stereochemical control (likely due to the planar nature of the depsidone core and the specific substitution pattern), stereochemical control is a critical aspect in the synthesis of many complex natural products. consensus.appbeilstein-institut.deethz.ch Achieving precise stereochemistry is essential when a molecule has multiple chiral centers. consensus.app Techniques for stereochemical control in organic synthesis include using chiral starting materials (chiral pool), resolution of enantiomers, chiral auxiliaries, and enantioselective synthesis using chiral reagents or catalysts. ethz.ch

Functional group transformations are integral throughout the synthesis of this compound, involving steps such as chlorination, benzylation, hydrolysis, Friedel-Crafts reaction, and lactonization to arrive at the desired depsidone structure. publish.csiro.au

Development of Synthetic Routes for Related Depsidones and Analogues

The synthetic methodologies developed for this compound and other depsidones have contributed to the broader understanding of depsidone synthesis. researchgate.netpublish.csiro.au Researchers have explored various routes, including Ullmann ether condensation and oxidative coupling of benzophenones, to synthesize a range of depsidones with different substitution patterns. publish.csiro.au For example, attempts have been made to synthesize highly functionalized depsidones like virensic acid, physciosporin, and pannarin (B1202347) using these approaches. publish.csiro.aupublish.csiro.au

The proposed biosynthetic pathway involving hydroxylation, acyl migration, Smiles rearrangement, and esterification has also served as a model for chemical synthesis strategies for several depsidones. tandfonline.comresearchgate.net

Challenges and Innovations in Complex Natural Product Synthesis

Synthesizing complex natural products like this compound presents several challenges, including the intricate structural complexity, the need for precise stereochemical control, and the balance between synthetic efficiency and practicality. consensus.app Molecules with multiple stereogenic centers, fused ring systems, and a high degree of unsaturation require innovative strategies. consensus.app The introduction of quaternary carbon stereocenters, in particular, remains a significant hurdle. consensus.app

Innovations in this field include the development of new synthetic methods such as organocascade catalysis and collective natural product synthesis, which allow for the preparation of diverse structures from common precursors. consensus.app Enzymatic and chemoenzymatic approaches are also being explored as alternative or complementary strategies for natural product synthesis. consensus.app

Semisynthetic Modifications and Derivatization Approaches

Semisynthetic modifications and derivatization approaches are valuable tools in natural product chemistry. istex.frresearchgate.netnih.govchromatographyonline.com These methods involve using a naturally occurring compound as a starting material and chemically modifying its structure to create analogues or derivatives. ub.edu This can be done to explore structure-activity relationships, improve properties, or facilitate analysis. researchgate.netlibretexts.org

While specific semisynthetic modifications or derivatizations of this compound are not extensively detailed in the provided texts, the concept of derivatization is mentioned in the context of analyzing lichen substances. scribd.comscribd.com Derivatization can involve adding functional groups to improve properties like volatility or detectability for analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). chromatographyonline.comlibretexts.org Common derivatization methods include silylation, acylation, and alkylation. libretexts.org

Semisynthesis has been applied to other depsidones and related compounds to generate derivatives with altered biological activities. nih.govresearchgate.net This highlights the potential for applying similar approaches to this compound to generate novel analogues.

Structure Activity Relationship Sar Studies of Caloploicin and Its Derivatives

Principles and Methodologies of SAR Analysis

SAR analysis is based on the principle that changes in the chemical structure of a compound can lead to alterations in its biological activity wikipedia.orgcollaborativedrug.com. The methodologies involved typically include:

Chemical Synthesis: Preparing a series of compounds with systematic structural modifications based on a lead compound like Caloploicin.

Biological Testing: Evaluating the activity of each synthesized analogue in relevant biological assays to determine the impact of the structural changes.

Data Analysis: Correlating the observed biological activities with the specific structural modifications made. This can involve simple visual inspection of structure-activity trends or more sophisticated computational methods wikipedia.orgcollaborativedrug.com.

The goal is to identify the key functional groups, their positions, and their spatial arrangement that are essential for the desired biological effect wikipedia.org.

Impact of Substituent Effects and Conformational Preferences on Activity

The biological activity of a molecule like this compound can be significantly influenced by the nature and position of substituents on its core structure, as well as its conformational preferences wikipedia.orgcollaborativedrug.com.

Substituent Effects: Different substituents can alter the electronic and steric properties of the molecule, affecting its ability to bind to a target. For example, adding electron-withdrawing or electron-donating groups can change the acidity or basicity of nearby functional groups, influencing hydrogen bonding or ionic interactions. The size and shape of a substituent can also impact how well the molecule fits into a binding site wikipedia.orgcollaborativedrug.com.

Conformational Preferences: Molecules are not rigid entities; they can adopt various three-dimensional shapes or conformations. The specific conformation that binds to a biological target (the bioactive conformation) is often the one that is energetically favorable for interaction. Substituents can influence the preferred conformations of a molecule by introducing steric hindrance or electronic effects nih.govnih.gov. Understanding the conformational landscape of this compound and its derivatives is important for rationalizing their binding to targets.

Computational SAR Approaches

Computational methods play a crucial role in modern SAR studies, allowing for the analysis of large datasets and the prediction of activity without the need for synthesizing and testing every possible analogue collaborativedrug.commavenrs.comcir-safety.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that relate a set of numerical descriptors representing the chemical structure of compounds to their measured biological activities wikipedia.orgmavenrs.commdpi.com. These descriptors can capture various aspects of molecular structure, such as physicochemical properties (e.g., hydrophobicity, electronic properties, molecular weight), structural features (e.g., presence of specific functional groups), and topological indices mdpi.com.

The process typically involves:

Data Collection: Gathering a dataset of compounds with known structures and biological activities mavenrs.commdpi.com.

Descriptor Calculation: Computing numerical descriptors for each compound in the dataset mdpi.com.

Model Building: Using statistical methods (e.g., regression analysis, machine learning) to build a model that correlates the descriptors with the biological activity mavenrs.commdpi.com.

Model Validation: Assessing the predictive power and robustness of the model using techniques like cross-validation or external validation sets mavenrs.comnih.gov.

Prediction: Using the validated model to predict the activity of new, untested compounds based on their calculated descriptors mavenrs.commdpi.com.

QSAR models can provide insights into which structural features and properties are most important for activity and can guide the design of new compounds with predicted enhanced activity collaborativedrug.commavenrs.commdpi.com. While the search results discuss QSAR in general and in the context of other compound classes nih.govmavenrs.commdpi.comnih.gov, specific QSAR studies focused solely on this compound are not detailed. However, the principles and methodologies described are applicable to this compound and its derivatives if sufficient activity data for a series of analogues were available.

Molecular Docking and Dynamics Simulations in Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to study the interactions between a small molecule (ligand), such as this compound or its derivatives, and a biological target, typically a protein journalijar.comjscimedcentral.comomicsonline.orgdromicslabs.com.

Molecular Docking: This technique predicts the preferred binding orientation (pose) of a ligand within the binding site of a target protein journalijar.comjscimedcentral.comomicsonline.org. Docking algorithms explore various possible orientations and conformations of the ligand and score them based on how well they fit and interact with the binding site jscimedcentral.comomicsonline.org. The scoring function estimates the binding affinity or strength of the interaction journalijar.comjscimedcentral.com. Molecular docking can help to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) between the ligand and the target and identify the most likely binding pose journalijar.comomicsonline.org.

Molecular Dynamics Simulations: These simulations provide a more dynamic view of ligand-target interactions by simulating the movement of atoms and molecules over time omicsonline.org. They can account for the flexibility of both the ligand and the target protein, providing insights into the stability of the bound complex, conformational changes upon binding, and the dynamics of the interactions omicsonline.org.

These computational methods can complement SAR studies by providing a molecular-level understanding of why certain structural modifications affect activity. For this compound, if a specific biological target were identified, molecular docking and dynamics simulations could be used to predict how this compound and its analogues bind to the target, which amino acid residues are involved in the interaction, and how structural changes affect the binding pose and affinity journalijar.comomicsonline.orgdromicslabs.com. One search result mentions molecular docking being used in a SAR and QSAR study of artemisinin (B1665778) derivatives to better understand the correlation between structure and activity and the interaction with the receptor (heme) mdpi.com. Another mentions docking simulations for predicting drug-target interactions in general drug development dromicslabs.com. A search result also lists docking affinity values for this compound and other lichen substances against potential targets using AutoDock Vina and ArgusLab repositoriousco.co.

Example Data Table (Illustrative - based on search result repositoriousco.co for docking affinities):

| Lichen Substance | Docking Affinity (kcal/mol) - AutoDock Vina repositoriousco.co | Docking Affinity (kcal/mol) - ArgusLab repositoriousco.co |

| This compound | -8.1 repositoriousco.co | -8.6 repositoriousco.co |

| Lividic acid | -7.7 repositoriousco.co | -10.8 repositoriousco.co |

| 3-Dechloro-4-O-methyldiploicin | -8.8 repositoriousco.co | -8.0 repositoriousco.co |

| 4-O-Methylpannarin | -8.1 repositoriousco.co | -10.2 (estimated from image) |

Note: The values for ArgusLab are estimated from the image in the search result repositoriousco.co and should be treated as approximate.

Rational Design of this compound Analogues with Enhanced Biological Potency

Rational drug design, informed by SAR and computational studies, involves using the knowledge gained about the relationship between structure and activity to intentionally design and synthesize new compounds with improved biological potency and desired properties collaborativedrug.comjournalijar.com.

Based on SAR analysis, identification of pharmacophoric features, and insights from computational methods like QSAR and molecular docking, researchers can make informed decisions about how to modify the structure of this compound to enhance its activity against a specific target. This could involve:

Introducing or modifying functional groups that are identified as key pharmacophoric features to optimize interactions with the target dergipark.org.trdovepress.com.

Making structural changes to improve the shape complementarity between the analogue and the target binding site journalijar.comomicsonline.org.

Modifying the molecule to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, although detailed discussion of these is outside the scope of this article as per the instructions.

Synthesizing a focused library of analogues based on the predicted favorable modifications collaborativedrug.com.

The process of rational design is iterative, involving synthesis of new analogues, biological testing, and further SAR and computational analysis to refine the structural requirements for optimal activity collaborativedrug.com. While specific examples of rationally designed this compound analogues with enhanced potency are not detailed in the provided search results, the principles of rational design are directly applicable to this compound based on SAR and computational studies researchgate.netcollaborativedrug.comjournalijar.com.

Ecological Significance and Chemotaxonomic Implications

Role of Caloploicin in Lichen Chemical Ecology

Lichen secondary metabolites contribute to the interactions between lichens and their environment, including defense mechanisms and competitive interactions. researchgate.netresearchgate.net

Defensive Mechanisms against Herbivores or Microorganisms

Lichen produce unique biochemicals that can serve various defensive functions, such as fending off herbivores and preventing microbial growth. umd.edu While the search results broadly discuss lichen secondary metabolites in defense against herbivores and microorganisms, specific detailed research findings directly linking this compound to these defensive mechanisms were not extensively provided. However, the general understanding is that secondary metabolites in lichens can act as anti-herbivore and antibiotic compounds. researchgate.net Plant secondary metabolites, in general, are well-known to play significant roles in defense against herbivores and microorganisms through various mechanisms, including toxicity, repellency, and inhibition of growth or digestion. nih.goviiste.orgresearchgate.net Given that this compound is a lichen secondary metabolite, it is plausible that it contributes to similar defensive roles within the lichen symbiosis.

Competitive Advantage in the Environment

Secondary chemistry can be important in determining the relative ecological success of individual lichen species. researchgate.net Competition among lichens for resources like space and light occurs and can influence community structure. researchgate.netresearchgate.net Attributes that confer a competitive advantage include faster radial growth rates, which allow species to colonize space more efficiently and potentially overgrow competitors. researchgate.net While the search results highlight the importance of secondary chemistry and competitive interactions in lichens, specific studies detailing how this compound directly provides a competitive advantage were not found. However, if this compound contributes to defense against herbivores or microbes, this could indirectly provide a competitive advantage by reducing damage and allowing the lichen to allocate resources to growth and reproduction.

This compound as a Chemotaxonomic Marker for Lichen Classification

Chemical traits, particularly the content of extracellular secondary metabolites, have been widely used as discriminators at the species level in lichen taxonomy since the development of standardized thin layer chromatography (TLC) methods in the 1970s. researchgate.net The application of chemicals as diagnostic tools in classifying lichen-forming fungi is generally accepted when chemical variants are linked to minor morphological, ecological, or distributional patterns. researchgate.net this compound, along with vicanicin (B1212706), has been recorded in certain species of Caloplaca, Fulgensia, and Teloschistes, suggesting its potential use as a chemotaxonomic marker within these genera and the family Teloschistaceae. researchgate.netresearchgate.net The presence or absence of certain anthraquinones and other secondary metabolites like depsides can be used to distinguish chemosyndromes in lichens. researchgate.net For example, Tephromela grumosa is characterized by the presence of this compound and vicanicin in addition to atranorin (B1665829) and zeorin, indicating the chemotaxonomic significance of these compounds. researchgate.net

Interactions with the Environment (e.g., Metal-Rich Substrates)

Lichens are known to colonize a wide range of substrates, including metal-rich ones. nih.govresearchgate.net Some lichen species appear to be specific to such habitats. nih.gov Lichen secondary metabolites can interact with metals in the substrate. researchgate.net While primary metabolites like oxalic acid are known to contribute to the weathering of rocks and can form complexes with metals, lichen secondary metabolites also play a role in interactions with metals. researchgate.net Mechanisms of metal uptake and localization in lichens colonizing metal-rich substrates can include the fixation of particles, metal ion sorption, and particulate entrapment. researchgate.net Lichen acids can facilitate the absorption of metals, which can be essential for mineral nutrition in impoverished environments. researchgate.net However, the search results did not provide specific information on the direct interaction of this compound with metal-rich substrates or its role in metal accumulation or tolerance. Lichens, in general, are used as bioindicators of environmental pollution, including heavy metal pollution, due to their ability to accumulate these substances from the atmosphere and their sensitivity to pollutants. jagranjosh.comnih.gov

Advanced Research Methodologies and Future Directions

Integration of Omics Technologies (e.g., Genomics, Metabolomics) for Biosynthesis Research

The biosynthesis of natural products like Caloploicin is a complex process encoded by specific genetic information and involving numerous metabolic intermediates. Integrating omics technologies, such as genomics and metabolomics, is crucial for deciphering the complete biosynthetic pathway of this compound. Genomics can identify the gene clusters responsible for the enzymes and proteins involved in this compound synthesis plos.orgnih.gov. Metabolomics, on the other hand, provides a snapshot of the small molecule profiles within an organism, allowing for the identification of precursors, intermediates, and the final product, this compound nih.gov.

By correlating genomic data with metabolomic profiles, researchers can link specific genes to the production of particular metabolites in the this compound pathway plos.orgnih.govnih.gov. This integrated approach, sometimes referred to as peptidogenomics in the context of peptides, helps overcome challenges like predicting putative products from gene clusters and identifying post-assembly modifications nih.gov. Tools and frameworks are being developed to facilitate the linking of biosynthetic gene clusters (BGCs) with observed mass spectra, aiding in the discovery of novel specialized metabolites plos.org. This integration provides a comprehensive understanding of the genetic and biochemical machinery underlying this compound production, paving the way for pathway manipulation and optimization.

Novel In Vitro Models for Mechanistic Studies

Understanding the biological mechanisms of this compound requires suitable experimental models. While in vivo models provide a holistic view, novel in vitro models offer controlled environments to investigate specific cellular and molecular interactions liveonbiolabs.com. In vitro models are valuable for early-stage screening, compound profiling, and detailed mechanistic studies liveonbiolabs.comscantox.com. They allow researchers to examine how this compound interacts with specific cells, proteins, or pathways without the complexity of an entire organism liveonbiolabs.com.

Advancements in in vitro modeling include the use of patient-derived cells, differentiated 3D organ cultures, and immortalized cell lines, which can mimic aspects of human biology and disease states scantox.comnih.govmdpi.com. These models are crucial for elucidating the molecular mechanisms underlying any observed bioactivities of this compound, such as its effects on cellular processes or potential molecular targets liveonbiolabs.comnih.govnih.gov. While in vitro models have limitations in predicting whole-organism responses, they are cost-effective and provide quicker results for initial mechanistic investigations liveonbiolabs.com.

Exploration of Undiscovered Bioactivities and Molecular Targets

While specific bioactivities of this compound may be known, there is potential for the exploration of undiscovered biological effects and their corresponding molecular targets. Natural products from sources like fungi are known for their diverse chemical structures and a wide range of biological activities nih.gov. Advanced screening techniques, coupled with the insights gained from omics technologies and in vitro models, can facilitate the identification of new bioactivities.

High-throughput screening assays can test this compound against a variety of biological targets or cellular pathways. Phenotypic screening can reveal unexpected biological effects. Once a new bioactivity is identified, further research can focus on pinpointing the specific molecular targets with which this compound interacts. This could involve techniques like pull-down assays, reporter gene assays, or advanced imaging techniques. Understanding the molecular targets is essential for elucidating the mechanism of action and assessing the therapeutic potential of this compound for various applications.

Sustainable Production and Biocatalytic Approaches

Ensuring the sustainable production of this compound is critical, especially if it demonstrates significant biological activity. Traditional chemical synthesis can involve harsh conditions and generate considerable waste chemistryjournals.net. Biocatalysis, which utilizes enzymes or whole cells as catalysts, offers a greener and more sustainable alternative chemistryjournals.netuni-bielefeld.denih.gov.

Biocatalytic approaches for this compound production could involve using isolated enzymes from its biosynthetic pathway or engineered microorganisms chemistryjournals.netnih.govtudelft.nl. These methods often operate under mild conditions (ambient temperature and pressure, often in water), reducing energy consumption and the need for hazardous solvents chemistryjournals.netuni-bielefeld.de. Protein engineering techniques can optimize the efficiency and selectivity of enzymes involved in this compound synthesis chemistryjournals.nettudelft.nl. Furthermore, the development of immobilized enzymes or whole-cell biocatalysts can allow for their reuse, improving cost-effectiveness and reducing waste chemistryjournals.nettudelft.nl. Sustainable production strategies align with the principles of green chemistry, aiming to minimize the environmental impact of chemical processes uni-bielefeld.detudelft.nl.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Caloploicin in lichen extracts?

- Methodological Answer : Use hyphenated techniques like thin-layer chromatography (TLC) paired with UV-Vis spectroscopy for preliminary screening. For precise quantification, employ high-performance liquid chromatography (HPLC) with diode-array detection (DAD) or mass spectrometry (MS). Nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, 2D-COSY) is critical for structural elucidation. Always include reference standards and validate methods using calibration curves and spike-recovery tests to ensure accuracy .

Q. How should researchers design initial bioactivity screening studies for this compound?

- Methodological Answer : Begin with in vitro assays targeting specific biological pathways (e.g., antimicrobial disk diffusion assays, cytotoxicity via MTT tests). Use established cell lines (e.g., HeLa for cytotoxicity) and include positive/negative controls. Optimize dose-response curves (e.g., 0.1–100 µM concentrations) and replicate experiments (n ≥ 3) to assess reproducibility. Document solvent effects (e.g., DMSO cytotoxicity thresholds) to avoid false positives .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s bioactivity across studies?

- Methodological Answer : Conduct comparative meta-analyses by standardizing variables such as solvent systems, assay protocols, and cell viability endpoints. Use orthogonal validation methods (e.g., isothermal titration calorimetry alongside enzyme inhibition assays) to confirm bioactivity. Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding factors like batch variability or environmental influences on lichen samples .

Q. What strategies address challenges in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Employ retrosynthetic analysis to prioritize modular intermediates (e.g., polyketide precursors). Use protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) to manage reactivity during multi-step syntheses. Validate purity via HPLC (>95%) and characterize derivatives using high-resolution MS and C NMR. For unstable intermediates, optimize reaction conditions (e.g., inert atmosphere, low temperature) and monitor kinetics via TLC .

Q. How can researchers synthesize fragmented ecological data on this compound’s natural distribution and environmental roles?

- Methodological Answer : Combine field surveys (e.g., transect sampling across microhabitats) with metagenomic sequencing to map lichen-host associations. Analyze environmental variables (e.g., pH, humidity) using multivariate statistics (PCA or RDA). For lab studies, simulate ecological conditions in controlled chambers to isolate stress-response mechanisms (e.g., UV-B exposure effects on this compound production) .

Q. What experimental designs mitigate variability in this compound extraction yields from lichen matrices?

- Methodological Answer : Optimize solvent systems (e.g., acetone-water gradients) via Design of Experiments (DoE) to maximize yield while minimizing co-extracted impurities. Include mechanical disruption (e.g., bead milling) for cell wall lysis and validate extraction efficiency using spike-and-recovery tests. For reproducibility, document lichen collection seasons and post-harvest processing (e.g., freeze-drying vs. oven-drying) .

Literature and Data Synthesis

Q. How to systematically review and synthesize existing research on this compound’s pharmacological potential?

- Methodological Answer : Use databases like SciFinder and Google Scholar with Boolean terms (e.g., "this compound AND bioactivity NOT review"). Screen studies for primary data (e.g., IC values) and exclude non-peer-reviewed sources. Categorize findings by biological targets (e.g., antifungal, anticancer) and apply the PRISMA framework to map evidence gaps. Use tools like VOSviewer for co-occurrence network analysis of keywords .

Q. What protocols ensure reproducibility in this compound-related experiments?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw spectral data (e.g., NMR, MS) in repositories like Zenodo. Detail instrument parameters (e.g., HPLC column type, gradient program) and lichen voucher specimen IDs. Include step-by-step protocols in supplementary materials and validate via inter-laboratory comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.